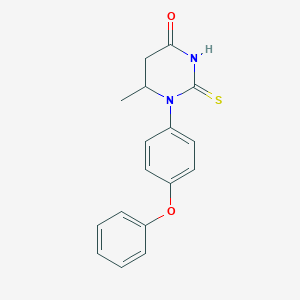
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, including superoxide dismutase and catalase. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
One limitation of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several potential future directions for research on 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One area of interest is its potential use as a neuroprotective agent. It has been shown to have antioxidant properties and may be able to protect neurons from damage caused by oxidative stress.
Another area of interest is its potential use in treating cancer. 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have anti-cancer properties, and further research may help to identify the mechanisms by which it exerts these effects.
Overall, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a promising compound that has a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenoxyphenyl isothiocyanate with 6-methyl-1,3-dihydro-2H-pyrimidine-2-thione. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been investigated for its potential use in treating cancer and other diseases.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
6-methyl-1-(4-phenoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-12-11-16(20)18-17(22)19(12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,20,22) |
Clave InChI |
AMKSHWPNSOMRCY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
